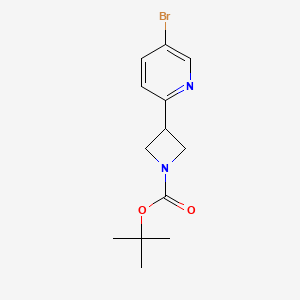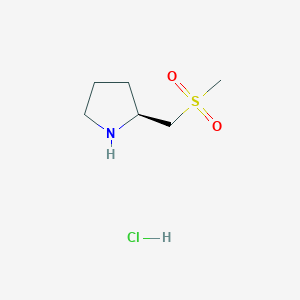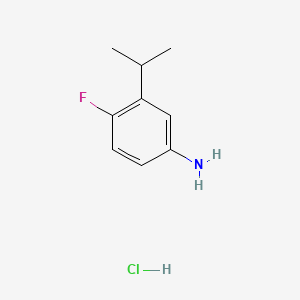![molecular formula C6H9ClF3N B13500475 1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13500475.png)
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trifluoro-3-azabicyclo[410]heptane hydrochloride is a synthetic organic compound with the molecular formula C₆H₉ClF₃N It is a bicyclic amine featuring three fluorine atoms and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents under controlled conditions.
Cyclization: The formation of the bicyclic structure is facilitated through cyclization reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The bicyclic structure allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Similar structure but with two fluorine atoms instead of three.
1,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Another variant with different fluorine atom positioning.
Uniqueness
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific arrangement of three fluorine atoms and the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H9ClF3N |
|---|---|
Poids moléculaire |
187.59 g/mol |
Nom IUPAC |
1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-5-3-10-2-1-4(5)6(5,8)9;/h4,10H,1-3H2;1H |
Clé InChI |
RCGXWRDIPWXDDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2(C1C2(F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


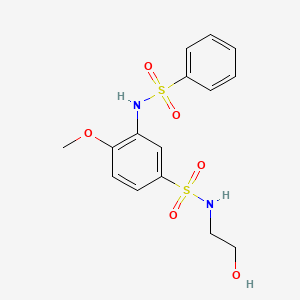
![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
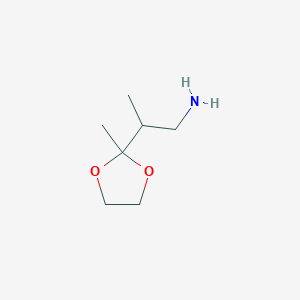
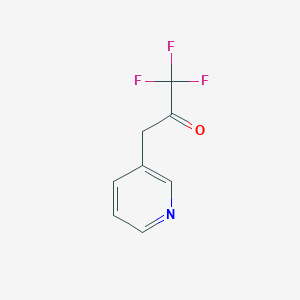
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)

amine hydrochloride](/img/structure/B13500443.png)
![5-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-1,3-dioxane-5-carboxylic acid](/img/structure/B13500461.png)
